molecular formula C19H20N2O4S B603216 2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 1676054-16-2

2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B603216
CAS No.: 1676054-16-2
M. Wt: 372.4g/mol
InChI Key: LSRKJFJXLYIWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyranone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with substituted aldehydes and 2-mercapto benzothiazole in the presence of a catalyst like L-proline . This reaction is carried out in ethanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzothiazole and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for drug development.

    Medicine: Its structural features allow it to interact with various biological targets, potentially leading to therapeutic applications in treating infections and other diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The hydroxyl groups can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a benzothiazole moiety, piperidine ring, and pyranone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1676054-16-2

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C19H20N2O4S/c22-11-13-8-15(23)18(24)16(25-13)10-21-7-3-4-12(9-21)19-20-14-5-1-2-6-17(14)26-19/h1-2,5-6,8,12,22,24H,3-4,7,9-11H2

InChI Key

LSRKJFJXLYIWRE-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=C(C(=O)C=C(O2)CO)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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